N-isopropyl-4-methyl-3-[(methylsulfonyl)amino]benzamide
Overview
Description
N-isopropyl-4-methyl-3-[(methylsulfonyl)amino]benzamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. MS-275 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
N-isopropyl-4-methyl-3-[(methylsulfonyl)amino]benzamide exerts its therapeutic effects by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from histone proteins. Acetylation of histone proteins is an important mechanism for regulating gene expression. Inhibition of HDACs leads to increased acetylation of histone proteins, which in turn leads to changes in gene expression. This compound has been shown to selectively inhibit HDAC1 and HDAC3, which are important regulators of cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. This compound has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. In animal models of neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
N-isopropyl-4-methyl-3-[(methylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a potent and selective HDAC inhibitor that can be used to study the role of HDACs in various biological processes. This compound is also relatively stable and can be easily synthesized in large quantities.
One limitation of this compound is that it may have off-target effects on other enzymes and proteins. This compound has also been shown to have poor solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-isopropyl-4-methyl-3-[(methylsulfonyl)amino]benzamide. One area of research is the development of more potent and selective HDAC inhibitors. Another area of research is the identification of biomarkers that can predict the response to this compound in cancer patients. Additionally, the potential therapeutic applications of this compound in other diseases, such as cardiovascular disease and metabolic disorders, should be explored. Finally, the combination of this compound with other therapies, such as chemotherapy and immunotherapy, should be investigated to improve the efficacy of cancer treatment.
Scientific Research Applications
N-isopropyl-4-methyl-3-[(methylsulfonyl)amino]benzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, and IL-6. This compound has also been shown to reduce the infiltration of inflammatory cells into inflamed tissues.
In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis.
Properties
IUPAC Name |
3-(methanesulfonamido)-4-methyl-N-propan-2-ylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-8(2)13-12(15)10-6-5-9(3)11(7-10)14-18(4,16)17/h5-8,14H,1-4H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTGDOVUTWVKDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(C)C)NS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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